molecular formula C24H18BrN5O3 B11551499 N-{2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide

N-{2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide

Cat. No.: B11551499
M. Wt: 504.3 g/mol
InChI Key: FFSPIKVWLGQHMM-VULFUBBASA-N
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Description

N-({N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a bromophenyl group, a hydrazinecarbonyl group, and a dihydrophthalazinyl moiety. The unique arrangement of these functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

The synthesis of N-({N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with hydrazinecarboxamide to form the intermediate hydrazone. This intermediate is then reacted with 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Chemical Reactions Analysis

N-({N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

N-({N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

When compared to similar compounds, N-({N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

  • **N-({N’-[(E)-(4-METHYLSULFANYL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE
  • **N-({N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE

These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can significantly influence their chemical and biological properties .

Properties

Molecular Formula

C24H18BrN5O3

Molecular Weight

504.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C24H18BrN5O3/c25-17-12-10-15(11-13-17)14-26-29-24(33)21(27-22(31)16-6-2-1-3-7-16)20-18-8-4-5-9-19(18)23(32)30-28-20/h1-14,21H,(H,27,31)(H,29,33)(H,30,32)/b26-14+

InChI Key

FFSPIKVWLGQHMM-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)N/N=C/C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)NN=CC4=CC=C(C=C4)Br

Origin of Product

United States

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